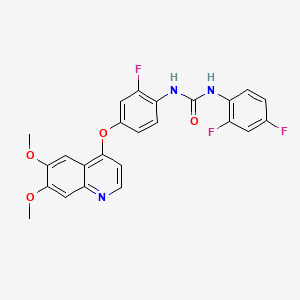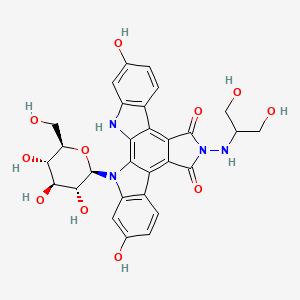
Ki8751
Übersicht
Beschreibung
Ki8751 ist ein potenter und selektiver Inhibitor der Tyrosinkinase des vaskulären endothelialen Wachstumsfaktorrezeptors-2 (VEGFR-2). Es hat eine Hemmkonzentration (IC50) von 0,9 Nanomolar für VEGFR-2, wodurch es sehr effektiv ist, die Aktivität dieses Rezeptors zu blockieren . This compound zeigt auch eine gewisse Hemmwirkung auf andere Kinasen wie c-Kit, den Rezeptor für den plättchenabgeleiteten Wachstumsfaktor alpha (PDGFRα) und den Fibroblastenwachstumsfaktorrezeptor-2 (FGFR-2), ist aber gegenüber anderen Rezeptortyrosinkinasen hochspezifisch .
Wissenschaftliche Forschungsanwendungen
Ki8751 has a wide range of scientific research applications, including:
Safety and Hazards
Wirkmechanismus
Target of Action
Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine kinase receptor essential for VEGF-mediated physiological responses in endothelial cells . It also displays some inhibitory activity towards c-Kit, PDGFRα, and FGFR-2 .
Mode of Action
This compound inhibits VEGFR-2 phosphorylation with an IC50 value of 0.9 nM . It also inhibits the PDGFR family members such as PDGFRR and c-Kit at 67 nM and 40 nM, respectively .
Biochemical Pathways
The anti-glioblastoma effects of VEGFR2 blockade by this compound involve mitochondrial biogenesis . This is evidenced by the increases of mitochondrial protein expression, mitochondria mass, mitochondrial oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) production . Furthermore, VEGFR2 inhibition exaggerates mitochondrial biogenesis by decreased phosphorylation of AKT and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which mobilizes PGC1α into the nucleus, increases mitochondrial transcription factor A (TFAM) expression, and subsequently enhances mitochondrial biogenesis .
Pharmacokinetics
It’s known that this compound is orally administered , suggesting it has good bioavailability.
Result of Action
This compound shows significant antitumor activity against various human tumor xenografts such as glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma . It also shows complete tumor growth inhibition with the LC-6 xenograft in nude rats following oral administration once a day for 14 days at 5 mg/kg without any body weight loss .
Action Environment
It’s known that this compound is effective in both in vitro and in vivo settings , suggesting that it can function effectively in various environments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ki8751 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Chinolinsystems und die anschließende Kupplung mit einer Phenylharnstoff-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ki8751 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung von Chinolinderivaten führen, während die Reduktion Phenylharnstoffderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Tyrosinkinaseaktivität von VEGFR-2 hemmt. Diese Hemmung blockiert die Phosphorylierung von VEGFR-2, wodurch die nachgeschalteten Signalwege verhindert werden, die Zellproliferation und Angiogenese fördern. Zu den molekularen Zielstrukturen von this compound gehört die ATP-Bindungsstelle von VEGFR-2, die für seine Kinaseaktivität entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sunitinib: Ein weiterer VEGFR-2-Inhibitor mit breiterem Kinase-Hemmungsprofil.
Sorafenib: Hemmt mehrere Kinasen, darunter VEGFR-2, PDGFR und RAF-Kinasen.
Pazopanib: Selektiver Inhibitor von VEGFR-2, VEGFR-3 und PDGFR.
Einzigartigkeit von Ki8751
This compound ist aufgrund seiner hohen Selektivität für VEGFR-2 gegenüber anderen Kinasen einzigartig. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und macht es zu einem wertvollen Werkzeug für die Untersuchung von VEGFR-2-spezifischen Signalwegen. Darüber hinaus macht seine potente Hemmwirkung in nanomolaren Konzentrationen es sowohl in in-vitro- als auch in in-vivo-Studien hochwirksam .
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQSJNCVRGFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462145 | |
| Record name | Ki8751 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-41-9 | |
| Record name | KI-8751 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ki8751 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-8751 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















